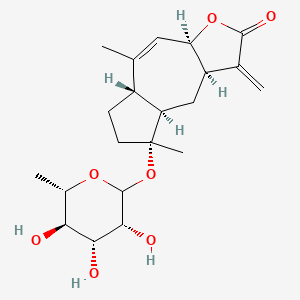
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is a flavonoid compound that can be isolated from the plant Helenium radiatum . Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties.
Méthodes De Préparation
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is typically isolated from natural sources, specifically from Helenium radiatum . The isolation process involves extracting the compound from the plant material using solvents, followed by purification steps such as chromatography. There is limited information available on synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.
Analyse Des Réactions Chimiques
As a flavonoid, 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.
Substitution: Flavonoids can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside has several scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.
Biology: The compound is investigated for its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential therapeutic effects, including its role in preventing or treating diseases related to oxidative stress and inflammation.
Industry: It may be used in the development of natural health products and supplements due to its beneficial properties.
Mécanisme D'action
The mechanism of action of 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside involves its interaction with various molecular targets and pathways. As an antioxidant, it can neutralize free radicals and reduce oxidative stress. It may also modulate signaling pathways related to inflammation and cell survival, contributing to its anti-inflammatory and cytoprotective effects .
Comparaison Avec Des Composés Similaires
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is unique among flavonoids due to its specific structure and source. Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin, which also exhibit antioxidant and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C21H30O7 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(3aR,5aS,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-8-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C21H30O7/c1-9-7-15-13(10(2)19(25)27-15)8-14-12(9)5-6-21(14,4)28-20-18(24)17(23)16(22)11(3)26-20/h7,11-18,20,22-24H,2,5-6,8H2,1,3-4H3/t11-,12+,13+,14+,15+,16-,17+,18+,20?,21+/m0/s1 |
Clé InChI |
XUPDHFIEIOXDJS-RYIXLMPRSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@@H](C=C3C)OC(=O)C4=C)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2(CCC3C2CC4C(C=C3C)OC(=O)C4=C)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



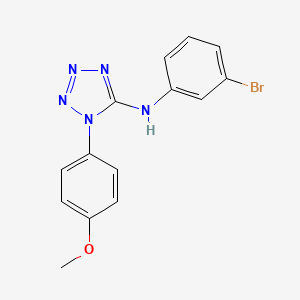
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
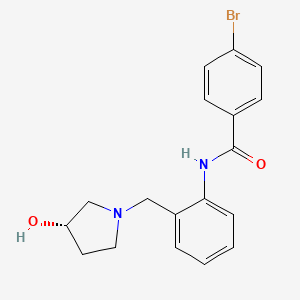

![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
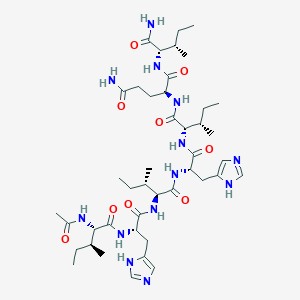
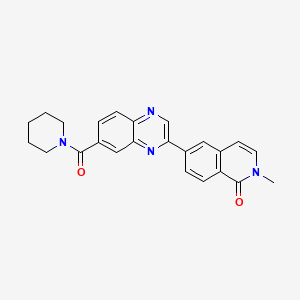

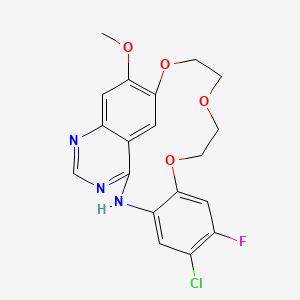
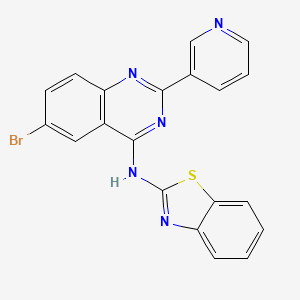
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)

![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)
